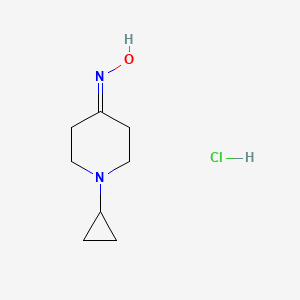

![molecular formula C13H14O2 B2714604 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one CAS No. 1803586-28-8](/img/structure/B2714604.png)

1,3-Dihydrospiro[indene-2,4'-oxane]-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-one involves a mixture of 1 mmol of 3,4,5-trimethoxybenzylidenethiocarbonohydrazide and 1 mmol of substituted isothiocyanates in 30 cm3 DMF stirred at room temperature for 4–6 h .Molecular Structure Analysis

The molecular structure of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-one is characterized by a spirocyclic core, consisting of an oxindole and an indene ring. The InChI code for this compound is 1S/C13H14O2/c14-12-11-4-2-1-3-10 (11)9-13 (12)5-7-15-8-6-13 .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-one include a molecular weight of 202.25 . It is a powder that is stored at room temperature .科学的研究の応用

Synthesis of Novel Organic Compounds

Research has led to the development of new methods for synthesizing polycyano-containing organic ligands through double carbanion cleavage of related dihydrospiro[cyclopropane-1,2'-indene] derivatives. These compounds, such as 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,2,3,3-tetracarbonitrile, show potential for use in organic electronics and as components of ionic liquids due to their stable salt formations with new allylic-type anions (Karpov et al., 2016).

Electrosynthesis

One-pot electrosynthesis techniques have been employed to synthesize compounds like 2,3-bis(spiro-2-indanyl-1,3-dione)-indeno[1,2-b]furan-4-one, highlighting a cathodic reduction approach in specific solvents. Such methodologies showcase the versatility of electrochemical processes in accessing spiro compounds with potential in material science (Horcajada et al., 2007).

Oxidative Spirocyclization

FeCl3-mediated oxidative spirocyclization has been demonstrated as a novel method for constructing di-spirolinked π-conjugated molecules, such as dispiro[fluorene-9,5'-indeno[2,1-a]indene-10',9''-fluorene]s (DSFIIFs). This process involves an unprecedented double one-electron oxidation, yielding compounds with high fluorescence quantum yields, underscoring their potential in optoelectronic applications (Zhao et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

Research on spirofluorene-based host materials for phosphorescent OLEDs has shown that subtle changes in molecular structure can significantly affect device performance. Studies on different spiro-systems, such as spiro[cyclopropane-1,9'-fluorene] and 1',3'-dihydrospiro[fluorene-9,2'-indene], have contributed to a better understanding of the relationship between molecular structure and electroluminescence performance, aiding in the design of more efficient host materials for OLED applications (Liu et al., 2018).

Safety and Hazards

特性

IUPAC Name |

spiro[3H-indene-2,4'-oxane]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXNSSLWABAIMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

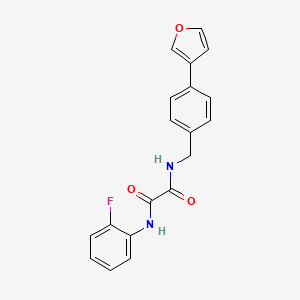

![2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile](/img/structure/B2714521.png)

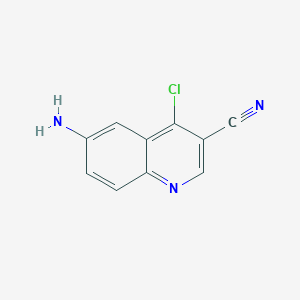

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2714523.png)

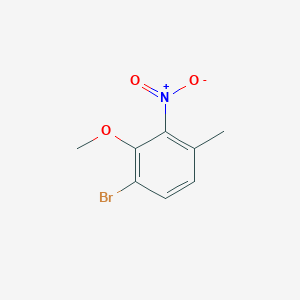

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B2714524.png)

![5-Benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2714525.png)

![N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide](/img/structure/B2714527.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)

![2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2714530.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)

![8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714539.png)

![4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2714543.png)